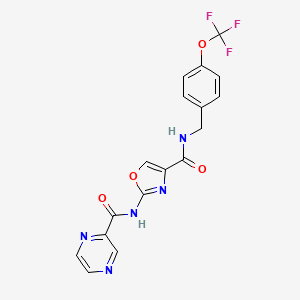
2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H12F3N5O4 and its molecular weight is 407.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide, and related compounds have been synthesized and characterized for their potential in various biological applications. For example, a study focused on the synthesis, characterization, and biological evaluation of novel Linezolid-like analogues, where 2-(pyrazine-2-carboxamido) acetic acid served as a precursor in the synthesis process. These compounds showed promising in vitro antimicrobial and antifungal activity against a range of organisms, including E. coli, K. pneumonia, S. aureus, B. Subtilis, A. niger, and S. cerevisiae. The study highlighted that the incorporation of electron-withdrawing groups like fluorine, bromine, and chlorine at specific positions significantly enhanced the biological activity of these compounds (Rajurkar & Pund, 2014).
Antiviral Activity
Another research explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. The novel compounds exhibited viral reduction in the range of 85–65%, marking them as potential candidates for further exploration as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Antitumor and Antimicrobial Activities
Research into enaminones as building blocks for synthesizing substituted pyrazoles revealed compounds with notable antitumor and antimicrobial activities. These compounds, upon testing, showed inhibition effects on human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) comparable to those of 5-fluorouracil, alongside evaluated antimicrobial activity (Riyadh, 2011).
Functionalization and Solvothermal Interconversions
Studies on the functionalization of oxazolo[4,5-b]pyrazines and solvothermal interconversions of pyrazinyl substituted azole derivatives have opened new avenues for chemical synthesis, showcasing the versatility of these compounds in producing a variety of crystalline materials with distinct supramolecular architectures. These research efforts underline the utility of such compounds in the synthesis of novel materials and their potential applications in various fields of chemistry and material science (Bisballe et al., 2018), (Li et al., 2010).
Eigenschaften
IUPAC Name |
2-(pyrazine-2-carbonylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O4/c18-17(19,20)29-11-3-1-10(2-4-11)7-23-14(26)13-9-28-16(24-13)25-15(27)12-8-21-5-6-22-12/h1-6,8-9H,7H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWORYMBDIWSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2866602.png)
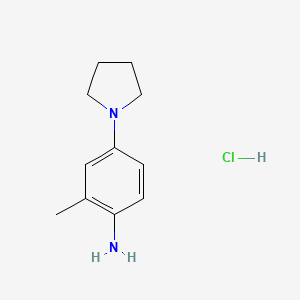
![2-[[1-(3-Chloropyridin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2866604.png)
![5-Aminobenzo[D]thiazole-2-thiol](/img/structure/B2866606.png)
![4-Bromo-2-(difluoromethyl)thieno[2,3-c]pyridine](/img/structure/B2866607.png)
![N-(4-methoxy-2-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2866609.png)
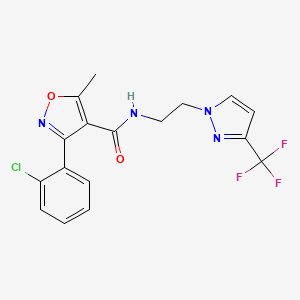
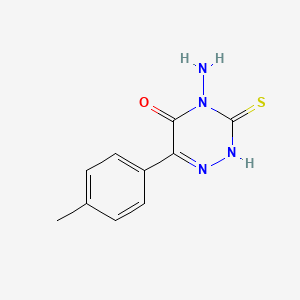
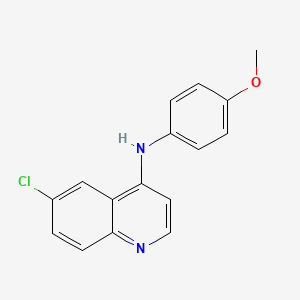
![3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid](/img/structure/B2866615.png)
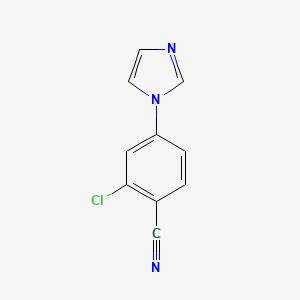
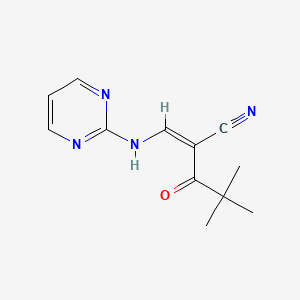
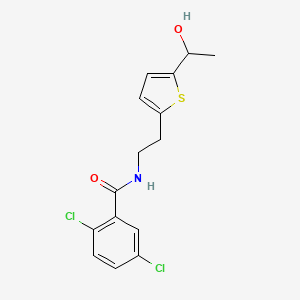
![2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/no-structure.png)
